Simendan
Overview
Description
Mechanism of Action
Target of Action
Simendan, also known as Levothis compound, primarily targets cardiac troponin C in a calcium-dependent manner . Troponin C is a protein found in cardiac myocytes (heart muscle cells) that plays a crucial role in the regulation of cardiac contraction.
Mode of Action
This compound increases the sensitivity of the heart to calcium, thus enhancing cardiac contractility without a rise in intracellular calcium . It binds to cardiac troponin C in a calcium-dependent manner, which results in increased contractility . Additionally, this compound relaxes vascular smooth muscle by opening adenosine triphosphate (ATP)-sensitive potassium channels .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the calcium sensitivity of myocytes and the opening of ATP-sensitive potassium channels . By binding to troponin C, this compound increases the sensitivity of myocytes to calcium, enhancing contractility . The opening of ATP-sensitive potassium channels leads to the relaxation of vascular smooth muscle .
Pharmacokinetics
The pharmacokinetics of this compound are linear at the therapeutic dose range of 0.05–0.2 μg/kg/minute . The parent drug, this compound, has a short half-life of about 1 hour, enabling a fast onset of drug action . The effects are long-lasting due to the active metabolite or-1896, which has an elimination half-life of 70–80 hours in patients with heart failure .
Result of Action
The molecular and cellular effects of this compound’s action result in increased cardiac contractility and vasodilation . This leads to an increased force of contraction, decreased preload, and decreased afterload, reducing the workload on the heart . These effects contribute to the alleviation of symptoms in patients with heart failure .
Action Environment
The action of this compound is influenced by the physiological environment of the heart. Its effectiveness can be modulated by factors such as the presence of other drugs, the patient’s health status, and the severity of heart failure .
Biochemical Analysis
Biochemical Properties
Simendan plays a significant role in biochemical reactions. It has been observed to have positive inotropic and vasodilator effects . The drug interacts with various enzymes and proteins, primarily those involved in calcium regulation, to enhance myocardial function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating calcium sensitivity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by sensitizing the heart to calcium, thereby enhancing contractility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been administered intravenously to healthy volunteers in doses from 0.1 to 10.0 mg to define its safety and dose-response effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased inotropic effects, while lower doses primarily result in vasodilation .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors related to calcium regulation. Its effects on metabolic flux or metabolite levels are primarily related to its role in enhancing myocardial contractility .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the circulatory system. Its effects on localization or accumulation are primarily related to its role in enhancing myocardial contractility .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of cardiac cells, where it interacts with proteins involved in calcium regulation to enhance myocardial contractility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Simendan involves the reaction of 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with hydrazine hydrate to form 4-methyl-6-hydrazino-1,4,5,6-tetrahydropyridazine-3-one. This intermediate is then reacted with 4-(4-aminophenyl)hydrazinecarboxamide to yield this compound .
Industrial Production Methods
An improved industrial process for the preparation of high purity this compound involves treating crude this compound with an organic acid to precipitate the compound, followed by isolation of pure this compound from the precipitate. This method ensures that the final product is pharmaceutically acceptable with no impurity higher than 0.2 percent .
Chemical Reactions Analysis
Types of Reactions
Simendan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Simendan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study calcium sensitization and potassium channel opening mechanisms.
Biology: Investigated for its effects on cellular calcium sensitivity and potassium channel activity.
Medicine: Primarily used in the treatment of acute heart failure.
Industry: Utilized in the development of new inotropic agents and calcium sensitizers for heart failure treatment.
Comparison with Similar Compounds
Similar Compounds
Dobutamine: Another inotropic agent used in heart failure treatment. Unlike Simendan, Dobutamine primarily works by increasing intracellular calcium levels.
Milrinone: A phosphodiesterase inhibitor that increases intracellular cyclic adenosine monophosphate levels, leading to increased calcium influx and enhanced cardiac contractility.
Uniqueness of this compound
This compound is unique due to its dual mechanism of action, which combines calcium sensitization with potassium channel opening. This allows it to enhance cardiac contractility without significantly increasing intracellular calcium levels, reducing the risk of arrhythmias and other calcium-related side effects .
Properties
IUPAC Name |
2-[[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]hydrazinylidene]propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXMKTBCFHIYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861357 | |
Record name | Simendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131741-08-7 | |
Record name | Simendan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131741087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Simendan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Simendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIMENDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349552KRHK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.